2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a substituted imidazoline derivative characterized by a partially saturated imidazole ring (4,5-dihydro-1H-imidazole core). Its structure includes:
Imidazoline derivatives are pharmacologically significant, with reported activities such as antihypertensive, anti-inflammatory, and neuroprotective effects .
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-24-16-7-6-14(11-17(16)25-2)18(23)22-9-8-21-19(22)26-12-13-4-3-5-15(20)10-13/h3-7,10-11H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNIYCYWMSJNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chlorophenylmethyl Sulfanyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.
Formation of the Dimethoxybenzoyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride.
Cyclization to Form the Imidazole Ring: The final step involves the reaction of the chlorophenylmethyl sulfanyl intermediate with the dimethoxybenzoyl intermediate in the presence of an amine catalyst to form the desired imidazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the dimethoxybenzoyl moiety can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer pathways, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related imidazole/imidazoline derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Lipophilicity : The target compound’s 3,4-dimethoxybenzoyl group increases logP compared to simpler analogues like QFM .
- Solubility : Sulfanyl and halogenated groups reduce aqueous solubility, necessitating formulation optimization.
Key Research Findings
Substituent Position Matters : The 3-chlorophenyl group in the target compound may enhance receptor affinity compared to 2- or 4-chloro positional isomers .
Synergistic Effects : The combination of 3,4-dimethoxybenzoyl and sulfanyl groups in the target compound suggests multi-target activity, though direct biological data are lacking in the literature reviewed.
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a hybrid molecule that has garnered attention due to its potential biological activities. This article details its synthesis, biological activity, and the implications of its pharmacological properties based on recent studies.
Synthesis
The synthesis of this compound involves the reaction of 3-chlorobenzyl mercaptan with 3,4-dimethoxybenzoic acid derivatives, leading to the formation of imidazole derivatives. The synthetic route typically yields compounds with high purity and specific structural characteristics conducive to biological activity.
Key Steps in Synthesis
- Formation of the Imidazole Ring : The imidazole core is formed through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the chlorophenyl and sulfanyl groups is achieved through nucleophilic substitution methods.
- Purification : The final product is purified using column chromatography or recrystallization techniques.
Antiparasitic Activity
Recent studies have indicated that derivatives of imidazole, including this compound, exhibit significant antiparasitic activity. In vitro assays have demonstrated effective inhibition against protozoan parasites such as Leishmania donovani and Trypanosoma cruzi.
Table 1: Antiparasitic Activity Data
| Compound | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| This compound | 10.07 | 71.42 ± 5.28 |
| Metronidazole (Control) | 12.18 | 62.44 ± 6.60 |
| Amphotericin B (Control) | 0.33 | 62.44 ± 6.60 |
The compound showed a notable IC50 value of 10.07 µM , indicating a potent antiproliferative effect against tested parasites compared to standard drugs like Metronidazole and Amphotericin B .
Cytotoxicity Studies
Cytotoxicity assessments on Vero cells revealed that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications.
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Toxicity Level |
|---|---|---|
| This compound | >100 | Low |
| Standard Control (Doxorubicin) | 0.5 | High |
The results indicate that while the compound is effective against parasites, it remains relatively safe for mammalian cells .
The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular pathways critical for parasite survival and proliferation. This includes disruption of metabolic processes and potential inhibition of key enzymes involved in cellular respiration.
Case Studies and Research Findings
Several studies have focused on the biological activity of imidazole derivatives similar to this compound:
- A study demonstrated that hybrid molecules based on the imidazole scaffold exhibited enhanced antiprotozoal activity compared to traditional treatments .
- Another research highlighted the antiurease and antioxidant properties of related compounds, suggesting a broader spectrum of biological activities that could be explored further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
